molecular formula C10H11N3O2 B2493424 2-Amino-4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenol CAS No. 1091990-97-4

2-Amino-4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenol

Cat. No.: B2493424
CAS No.: 1091990-97-4
M. Wt: 205.217
InChI Key: FTIJZHSRMPGCPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenol is a heterocyclic compound that features an oxadiazole ring fused with a phenol group. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Scientific Research Applications

Mechanism of Action

Target of Action

It’s worth noting that oxadiazole derivatives, which include this compound, have been reported to possess a broad spectrum of biological activity . They have shown significant antibacterial activity against Salmonella typhi , suggesting that the bacterial cells could be the primary targets.

Mode of Action

Oxadiazole derivatives have been known to interact with their targets, causing changes that lead to their biological activity . The interaction could involve binding to specific receptors or enzymes, disrupting their normal function.

Biochemical Pathways

Given the reported antibacterial activity of similar oxadiazole derivatives , it can be inferred that the compound may interfere with essential biochemical pathways in bacteria, such as cell wall synthesis, protein synthesis, or DNA replication, leading to bacterial death.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Amino-4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenol are not explicitly mentioned in the available literature. These properties are crucial in determining the bioavailability of the compound. In silico predictions suggest that similar compounds have favorable oral bioavailability .

Result of Action

Based on the reported antibacterial activity of similar oxadiazole derivatives , the compound likely leads to bacterial death, which would be the ultimate result of its action.

Future Directions

Oxadiazoles and their derivatives have become significant pharmacological scaffolds, particularly in the treatment of cancer disease, because of their extensive and powerful activity . Several oxadiazole compounds with di-, tri-, aromatic- and heterocyclic substitutions have been found to have strong anticancer properties . These substituted oxadiazoles have contributed to the discovery and development of anticancer drugs and have diverse mechanisms of action . Therefore, the future directions in the research of oxadiazoles and their derivatives could involve further exploration of their anticancer properties and potential applications in cancer treatment.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenol typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl hydrazinecarboxylate with 2-hydroxy-5-nitrobenzaldehyde, followed by cyclization in the presence of phosphorus oxychloride to form the oxadiazole ring. The reaction conditions often require refluxing in an appropriate solvent such as ethanol or acetonitrile .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product .

Types of Reactions:

    Oxidation: The phenol group in this compound can undergo oxidation to form quinone derivatives.

    Reduction: The nitro group, if present in derivatives, can be reduced to an amino group.

    Substitution: The amino and phenol groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products:

Comparison with Similar Compounds

    2-Amino-1,3,4-oxadiazole derivatives: These compounds share the oxadiazole core but differ in the substituents attached to the ring.

    4-Hydroxy-1,3,4-oxadiazole derivatives: Similar structure but with a hydroxyl group instead of an amino group.

Uniqueness: 2-Amino-4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenol is unique due to the presence of both an amino group and a phenol group, which can participate in a wide range of chemical reactions and biological interactions. This dual functionality enhances its versatility in various applications .

Properties

IUPAC Name

2-amino-4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-2-9-12-13-10(15-9)6-3-4-8(14)7(11)5-6/h3-5,14H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTIJZHSRMPGCPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)C2=CC(=C(C=C2)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.